molecular formula C27H36O2 B12689896 2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) CAS No. 85554-74-1

2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol)

Cat. No.: B12689896
CAS No.: 85554-74-1
M. Wt: 392.6 g/mol
InChI Key: JJHFVWICUOOOQM-UHFFFAOYSA-N
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Description

2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is a bis-cyclohexanol derivative featuring a central isopropylidene diphenylene backbone. This structure comprises two cyclohexanol moieties linked via a 4,1-phenylene group bridged by a 1-methylethylidene (isopropylidene) spacer. The compound is hypothesized to serve as a monomer or intermediate in polymer synthesis, particularly in dental resins, as evidenced by its use in commercial products like SonicFill2TM, which incorporates methacrylate-functionalized derivatives .

Properties

CAS No.

85554-74-1

Molecular Formula

C27H36O2

Molecular Weight

392.6 g/mol

IUPAC Name

2-[4-[2-[4-(2-hydroxycyclohexyl)phenyl]propan-2-yl]phenyl]cyclohexan-1-ol

InChI

InChI=1S/C27H36O2/c1-27(2,21-15-11-19(12-16-21)23-7-3-5-9-25(23)28)22-17-13-20(14-18-22)24-8-4-6-10-26(24)29/h11-18,23-26,28-29H,3-10H2,1-2H3

InChI Key

JJHFVWICUOOOQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2CCCCC2O)C3=CC=C(C=C3)C4CCCCC4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with phenol derivatives under acidic or basic conditions. One common method is the condensation reaction between cyclohexanone and bisphenol A in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylene groups can interact with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Linkers and Functional Groups

The compound’s structural uniqueness lies in its isopropylidene diphenylene core and hydroxyl termini. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) (hypothesized) - C24H30O2 358.5 Hydroxyl Polymer synthesis, dental resins
Cyclohexanol, 1,1'-(1,4-butanediyldi-4,1-phenylene)bis[4-propyl-] 89761-07-9 C34H50O2 490.76 Hydroxyl, Propyl Unknown
Bisphenol A bis(diphenyl phosphate) 5945-33-5 C39H34O8P2 692.63 Phosphate ester Flame retardant
2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate 19224-29-4 C23H28O6 400.47 Acetate ester Chemical intermediate
α,α'-[(1-Methylethylidene)di-4,1-phenylene]bis[ω-hydroxypoly(oxy-1,2-ethanediyl)] (polymer) 32492-61-8 Polymer Variable Hydroxyl, Polyether Industrial polymers

Key Observations:

Functional Group Impact: Phosphate esters (e.g., Bisphenol A bis(diphenyl phosphate)) exhibit flame-retardant properties due to phosphorus content, contrasting with the hydroxyl-rich target compound’s role in polymer crosslinking .

Polymer vs. Monomer: The polymer derivative (CAS 32492-61-8) demonstrates how functionalization with polyether chains enhances flexibility and industrial applicability, whereas the monomeric form may prioritize reactivity in dental resins .

Mechanistic and Application-Based Differences

  • Dental Materials : The target compound’s methacrylate derivatives in SonicFill2TM exhibit high filler loads (81.3% wt), contributing to mechanical strength and radiopacity in dental applications .
  • Flame Retardants : Brominated analogs (e.g., CAS 79-94-7) leverage halogenation for fire resistance, unlike the hydroxyl-terminated target compound .
  • Chemical Intermediates : Acetate esters (e.g., CAS 19224-29-4) prioritize esterification for further synthesis, diverging from the hydroxyl group’s role in hydrogen bonding .

Biological Activity

2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol), also known as a bisphenol derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by two cyclohexanol units linked by a methylethylidene bridge and two phenylene groups. Its molecular formula is C23H28O6C_{23}H_{28}O_6, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) exhibit significant antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

  • Case Study : A study conducted by Bergan et al. demonstrated that certain bisphenol derivatives possess moderate to good antibacterial activity against various pathogenic bacteria and fungi. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This activity is crucial in preventing cellular damage associated with various diseases.

  • Research Findings : In vitro studies have shown that similar bisphenol compounds can effectively reduce oxidative stress markers in cell cultures, suggesting potential protective effects against oxidative damage .

The biological effects of 2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) are believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Interaction : It can bind to receptors that modulate various biological pathways, influencing processes such as inflammation and apoptosis.

Applications in Medicine

Given its biological activities, there is ongoing research into the therapeutic applications of this compound:

  • Drug Delivery Systems : Studies are exploring its use as a carrier for drug delivery due to its favorable interaction with biological membranes .
  • Potential Therapeutic Uses : Investigations into its role in treating conditions related to oxidative stress and microbial infections are underway.

Data Summary

Activity TypeFindingsReferences
AntimicrobialModerate to good activity against pathogens
AntioxidantReduces oxidative stress markers
Therapeutic PotentialPromising for drug delivery systems

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